molecular formula C8H9ClO3S B575235 (2-Chloro-4-methanesulfonyl-phenyl)-methanol CAS No. 181300-40-3

(2-Chloro-4-methanesulfonyl-phenyl)-methanol

Cat. No.: B575235
CAS No.: 181300-40-3
M. Wt: 220.667
InChI Key: ALCUBUXRPJBKNU-UHFFFAOYSA-N
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Description

(2-Chloro-4-methanesulfonyl-phenyl)-methanol is an organic compound characterized by the presence of a chloro group, a methanesulfonyl group, and a phenyl ring attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methanesulfonyl-phenyl)-methanol typically involves the chlorination of a suitable phenyl precursor followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-chlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to reduction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methanesulfonyl-phenyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of (2-Chloro-4-methanesulfonyl-phenyl)-methanal or (2-Chloro-4-methanesulfonyl-phenyl)-methanoic acid.

    Reduction: Formation of (4-Methanesulfonyl-phenyl)-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-methanesulfonyl-phenyl)-methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methanesulfonyl-phenyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-methylsulfonyl-phenyl)-methanol: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.

    (2-Chloro-4-methanesulfonyl-phenyl)-ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.

    (2-Bromo-4-methanesulfonyl-phenyl)-methanol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

(2-Chloro-4-methanesulfonyl-phenyl)-methanol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a chloro and a methanesulfonyl group allows for a wide range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(2-chloro-4-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCUBUXRPJBKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654965
Record name [2-Chloro-4-(methanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181300-40-3
Record name [2-Chloro-4-(methanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred dispersion of 2-chloro-4-methanesulfonyl-benzaldehyde (25 g, 0.11 mol) in absolute ethanol (120 ml) is added sodium borohydride (4.6 g, 0.12 mol) whilst cooling with an ice-bath to maintain room temperature. After stirring at room temperature for 3 hours, the reaction mixture is poured carefully onto ice-water (600 ml) and acidified to pH 1-2 with 1N HCl. The resulting suspension is extracted with ethyl acetate (400 ml) and the organic portions are combined, washed with brine, dried (MgSO4) and concentrated in vacuo. The resulting crude product is dried in a vacuum oven at 40° C. overnight to yield the titled product which is used crude in the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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